
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol It is characterized by the presence of a furan ring, a hydroxyazetidine moiety, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves the reaction of furan-2-carboxylic acid with azetidine-3-ol in the presence of a suitable esterification agent, such as tert-butyl chloroformate . The reaction is carried out under controlled conditions, often involving the use of a base like triethylamine to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for reaction monitoring and product purification. The use of high-throughput reactors and continuous flow systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxy group to a halide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-Furan-2-YL-3-hydroxyazetidine-1-carbinol.
Substitution: 3-Furan-2-YL-3-chloroazetidine-1-carboxylic acid tert-butyl ester.
Aplicaciones Científicas De Investigación
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The furan ring and hydroxyazetidine moiety can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid methyl ester
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid ethyl ester
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid isopropyl ester
Uniqueness
3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
398489-37-7 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
tert-butyl 3-(furan-2-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(14)13-7-12(15,8-13)9-5-4-6-16-9/h4-6,15H,7-8H2,1-3H3 |
Clave InChI |
CFMRNTZAZJNZLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



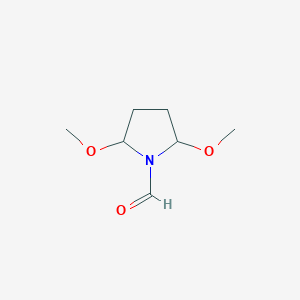
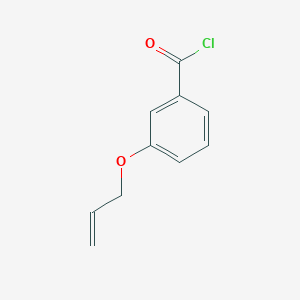
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)



![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
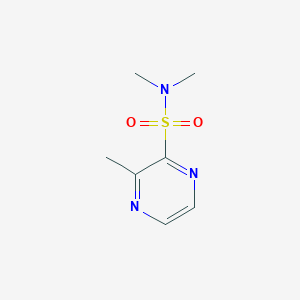
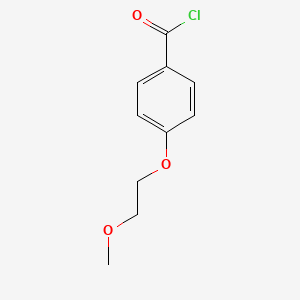
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
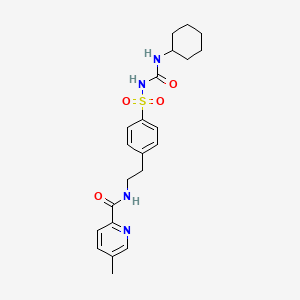
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
